![molecular formula C21H23N5O2 B2367030 6-Benzyl-4,7,8-trimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione CAS No. 899402-18-7](/img/structure/B2367030.png)
6-Benzyl-4,7,8-trimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione
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Overview
Description
6-Benzyl-4,7,8-trimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione, also known as Ro 31-8220, is a synthetic chemical compound that belongs to the group of protein kinase inhibitors. It was first synthesized in the early 1990s and has since been extensively studied for its potential use in scientific research.
Mechanism of Action
6-Benzyl-4,7,8-trimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione 31-8220 works by binding to the ATP-binding site of protein kinases, thereby preventing their activation and subsequent phosphorylation of target proteins. This leads to the inhibition of downstream signaling pathways, which can ultimately affect cellular processes such as proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
6-Benzyl-4,7,8-trimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione 31-8220 has been shown to have a wide range of biochemical and physiological effects, depending on the specific protein kinase that it inhibits. For example, inhibition of PKC has been shown to affect cell growth and differentiation, while inhibition of MAPK can affect cell survival and apoptosis. Additionally, 6-Benzyl-4,7,8-trimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione 31-8220 has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of 6-Benzyl-4,7,8-trimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione 31-8220 is its specificity for protein kinases, which allows for the targeted inhibition of specific signaling pathways. Additionally, 6-Benzyl-4,7,8-trimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione 31-8220 has been shown to be effective in a wide range of cell types and experimental systems. However, one limitation of 6-Benzyl-4,7,8-trimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione 31-8220 is its potential for off-target effects, which can complicate the interpretation of experimental results.
Future Directions
There are several potential future directions for the use of 6-Benzyl-4,7,8-trimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione 31-8220 in scientific research. One area of interest is the development of more specific protein kinase inhibitors, which could allow for even more targeted inhibition of specific signaling pathways. Additionally, 6-Benzyl-4,7,8-trimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione 31-8220 and other protein kinase inhibitors could be used in combination with other drugs to enhance their therapeutic effects. Finally, 6-Benzyl-4,7,8-trimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione 31-8220 could be further studied for its potential use in the treatment of inflammatory diseases and other conditions.
Synthesis Methods
6-Benzyl-4,7,8-trimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione 31-8220 can be synthesized through a multi-step process that involves the reaction of several chemical compounds. The most common method involves the reaction of 6-benzylpurine with 4,7,8-trimethylimidazo[1,2-a]pyridine-2-carboxylic acid, followed by the addition of 2-methylprop-2-enylamine and the subsequent purification of the resulting product.
Scientific Research Applications
6-Benzyl-4,7,8-trimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione 31-8220 has been widely used in scientific research for its ability to inhibit protein kinases, which are enzymes that play a critical role in many cellular processes. It has been shown to be effective in inhibiting several protein kinases, including protein kinase C (PKC), mitogen-activated protein kinase (MAPK), and cyclin-dependent kinase (CDK).
properties
IUPAC Name |
6-benzyl-4,7,8-trimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O2/c1-13(2)11-25-19(27)17-18(23(5)21(25)28)22-20-24(14(3)15(4)26(17)20)12-16-9-7-6-8-10-16/h6-10H,1,11-12H2,2-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIPCUXBNCGMKQZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1CC4=CC=CC=C4)N(C(=O)N(C3=O)CC(=C)C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,6,7-Trimethyl-3-(2-methylprop-2-enyl)-8-benzyl-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione |
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